3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring.
Mechanism of Action
Target of Action
It has been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that it may interact with molecular targets involved in cell proliferation and survival.
Mode of Action
Some compounds in the same family have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
This compound has been found to exhibit cytotoxic effects against certain cancer cell lines . Specifically, it has been shown to inhibit the proliferation of these cells and induce apoptosis . This suggests that the compound’s action results in the disruption of normal cell cycle progression and the promotion of programmed cell death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, such as this compound, have been used in the design and development of more selective and potent anticancer molecules .
Cellular Effects
In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against cancer cell lines, such as MCF-7 and HCT-116 . These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
Similar compounds have been shown to interact with biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment to the Benzoic Acid Moiety: The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be compared with other similar compounds such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.
3-methyl-4-(1H-1,2,3-triazol-1-yl)benzoic acid: Contains a different triazole ring, which may result in different chemical reactivity and biological properties.
Properties
IUPAC Name |
3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-8(10(14)15)2-3-9(7)13-6-11-5-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXYIVAMDIVYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-57-5 | |
Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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